2-(acetamidooxy)acetamide
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Overview
Description
2-(Acetamidooxy)acetamide is a versatile chemical compound with the molecular formula C4H8N2O3. It is known for its multifaceted applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of both acetamido and acetamidooxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetamidooxy)acetamide can be achieved through various methods. One common approach involves the reaction of acetamide with hydroxylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Acetamide with Hydroxylamine: Acetamide is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetamidooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(acetamidooxy)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also participate in covalent modifications of proteins, altering their function and activity. The pathways involved include nucleophilic attack on the acetamidooxy group, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with a single acetamido group.
Hydroxylamine: Contains a hydroxylamine group but lacks the acetamido functionality.
N-Acetylhydroxylamine: Similar structure but with different reactivity.
Uniqueness
2-(Acetamidooxy)acetamide is unique due to the presence of both acetamido and acetamidooxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
59701-04-1 |
---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
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